molecular formula C3H8O B1365365 2-Propanol-1,1,1,3,3,3-d6 CAS No. 3976-29-2

2-Propanol-1,1,1,3,3,3-d6

Cat. No. B1365365
CAS RN: 3976-29-2
M. Wt: 66.13 g/mol
InChI Key: KFZMGEQAYNKOFK-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol-1,1,1,3,3,3-d6 is a variant of 2-propanol where the hydrogen atoms on the –CH3 groups are replaced by deuterium . It is also known as Isopropanol-1,1,1,3,3,3-d6 or Isopropyl-1,1,1,3,3,3-d6 alcohol .


Synthesis Analysis

The synthesis of 2-Propanol-1,1,1,3,3,3-d6 has been reported to be achieved by the reduction of per-deuterioacetone .


Molecular Structure Analysis

The molecular structure of 2-Propanol-1,1,1,3,3,3-d6 is represented by the linear formula (CD3)2CHOH . It has been found to exist in anti and gauche conformation .


Physical And Chemical Properties Analysis

2-Propanol-1,1,1,3,3,3-d6 is a liquid with a refractive index of 1.374 (lit.) and a boiling point of 82 °C (lit.) . It has a molecular weight of 66.13 .

Scientific Research Applications

1. Catalyst in Chemical Reactions

  • Dehydrogenation of 2-Propanol: A study by Meng et al. (1999) investigated the dehydrogenation of 2-propanol with a Ru–Pt/carbon catalyst in the liquid-film state, which is significant for a 2-propanol/acetone/hydrogen chemical heat-pump system (Meng, Ando, Shinoda, & Saito, 1999).
  • Suspended Ru/Carbon Catalyst: Yamashita et al. (1991) explored the liquid-phase dehydrogenation of 2-propanol using a carbon-supported ruthenium catalyst, finding that hydrogen transfer from 2-propanol to acetone occurs simultaneously with dehydrogenation (Yamashita, Kawamura, Suzuki, & Saito, 1991).

2. Renewable Energy and Fuel Cells

  • Direct Oxidation Polymer-Electrolyte Fuel Cell: Wang et al. (1995) evaluated 2-propanol as an alternative fuel for direct methanol/oxygen fuel cells, studying the relative product distributions for its electro-oxidation (Wang, Wasmus, & Savinell, 1995).
  • Pressurized Jet-Stirred Reactor: Togbé et al. (2011) provided new experimental data for 2-propanol oxidation and combustion, characterizing its use as a renewable alcohol alternative to petrol-derived gasoline (Togbé, Dagaut, Halter, & Foucher, 2011).

3. Molecular Association and Bonding Studies

  • Association in Liquid D-1-propanol: Sahoo et al. (2009) analyzed neutron scattering data of liquid D-1-propanol to extract molecular association information, comparing molecular conformations with its isomer 2-propanol (Sahoo, Sarkar, Bhagat, & Joarder, 2009).
  • Dielectric Study of Alcohols: Singh and Vij (1976) measured dielectric properties of various alcohols, including 2-propanol, in solutions of benzene, shedding light on the intermolecular association of alcohols in different solvents (Singh & Vij, 1976).

4. Molecular Structure and Chemical Properties

  • Structure of 2-Propanol–Water Mixtures: Takamuku et al. (2002) studied the structure of 2-propanol and its aqueous mixtures using a large-angle X-ray scattering technique, providing insights into the effects of hydrophobic groups on the structure of alcohol-water mixtures (Takamuku, Saisho, Aoki, & Yamaguchi, 2002).

Safety and Hazards

The compound is classified as Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 according to hazard classifications . The precautionary statements include P210 - P305 + P351 + P338 .

properties

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480716
Record name Isopropanol-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanol-1,1,1,3,3,3-d6

CAS RN

3976-29-2
Record name Isopropanol-1,1,1,3,3,3-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol-1,1,1,3,3,3-d6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propanol-1,1,1,3,3,3-d6
Reactant of Route 2
2-Propanol-1,1,1,3,3,3-d6
Reactant of Route 3
2-Propanol-1,1,1,3,3,3-d6
Reactant of Route 4
2-Propanol-1,1,1,3,3,3-d6
Reactant of Route 5
2-Propanol-1,1,1,3,3,3-d6
Reactant of Route 6
2-Propanol-1,1,1,3,3,3-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.